Proguanil Hydrochloride

Catalog No.
S540251
CAS No.
637-32-1
M.F
C11H17Cl2N5
M. Wt
290.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Proguanil Hydrochloride

CAS Number

637-32-1

Product Name

Proguanil Hydrochloride

IUPAC Name

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride

Molecular Formula

C11H17Cl2N5

Molecular Weight

290.19 g/mol

InChI

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H

InChI Key

SARMGXPVOFNNNG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Proguanil Hydrochloride; Paludrine; Chloroguanide hydrochloride; Proguanil HCl; Chloroquanil; Zeneca Brand of Chloroguanide Hydrochloride; Chloroguanide Hydrochloride; Hydrochloride, Chloroguanide; Hydrochloride, Proguanil;

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl

Isomeric SMILES

CC(C)N=C(N)/N=C(/N)\NC1=CC=C(C=C1)Cl.Cl

The exact mass of the compound Proguanil hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26614. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Biguanides. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Proguanil hydrochloride (CAS 637-32-1) is a synthetic biguanide derivative and a widely utilized antimalarial prodrug. In industrial and analytical settings, it is primarily procured as a highly stable active pharmaceutical ingredient (API) and pharmacopeial reference standard. While traditionally recognized for its in vivo conversion to the dihydrofolate reductase (DHFR) inhibitor cycloguanil via hepatic CYP2C19 metabolism, proguanil hydrochloride also possesses intrinsic, folate-independent biological activity. It is most frequently procured for use in synergistic formulation studies, particularly alongside cytochrome bc1 complex inhibitors like atovaquone, where it uniquely sensitizes mitochondrial membranes. Its standardized hydrochloride salt form ensures high batch-to-batch reproducibility, extended shelf life, and direct translational relevance for clinical formulation modeling and quality control assays [1].

Substituting proguanil hydrochloride with its active metabolite, cycloguanil, or its free base form fundamentally compromises assay integrity and formulation relevance. While cycloguanil is the active DHFR inhibitor, it lacks proguanil's intrinsic ability to collapse mitochondrial membrane potential when combined with atovaquone, making cycloguanil an invalid substitute for mitochondrial synergy studies [1]. Furthermore, substituting the hydrochloride salt with proguanil free base eliminates compliance with established EP, BP, and USP pharmacopeial monographs, voiding its utility as a validated reference standard for GMP batch release and long-term stability testing, where the formulated HCl salt is proven stable for up to 60 months[2]. Finally, using direct active metabolites bypasses the hepatic CYP2C19 conversion step, rendering the substitute useless for prodrug pharmacokinetic modeling and drug-drug interaction screening [3].

Synergistic Mitochondrial Membrane Depolarization

Proguanil hydrochloride exhibits an intrinsic mechanism of action that is completely absent in its active metabolite. When tested in combination with the electron transport inhibitor atovaquone, proguanil hydrochloride actively potentiates the collapse of the mitochondrial membrane potential in Plasmodium species. In direct contrast, cycloguanil fails to induce this synergistic depolarization [1]. This specific interaction is the foundation of commercial combination formulations and demonstrates that the prodrug possesses distinct, non-interchangeable pharmacological properties.

Evidence DimensionPotentiation of atovaquone-induced mitochondrial membrane potential collapse
Target Compound DataProguanil Hydrochloride (Potentiates collapse and acts synergistically)
Comparator Or BaselineCycloguanil (Fails to potentiate collapse; acts antagonistically or neutrally)
Quantified DifferenceBinary mechanistic divergence (Synergy vs. No Synergy)
ConditionsIn vitro Plasmodium falciparum mitochondrial assays with atovaquone

Buyers studying mitochondrial electron transport inhibitors or developing combination therapies must procure proguanil hydrochloride rather than its active metabolite to accurately model this synergistic membrane depolarization.

Assay Duration-Dependent In Vitro Potency

Proguanil hydrochloride is a slow-acting agent whose apparent in vitro potency is highly dependent on the duration of the assay. In standard 48-hour fast-action assays, proguanil exhibits poor, micromolar activity (IC50 ~ 2.87 µM to >20 µM). However, when the assay duration is extended to 96 hours, the intrinsic activity of proguanil hydrochloride increases by at least an order of magnitude, achieving sub-micromolar potency (IC50 ~ 0.36 µM) independent of folate metabolism [1].

Evidence DimensionIn vitro anti-plasmodial IC50
Target Compound DataProguanil Hydrochloride in 96-hour assay (IC50 ~ 0.36 µM)
Comparator Or BaselineProguanil Hydrochloride in 48-hour assay (IC50 ~ 2.87 µM)
Quantified Difference~8-fold to 10-fold increase in measured potency
ConditionsPlasmodium falciparum asexual intraerythrocytic-stage drug sensitivity assays

Laboratory buyers must design extended 96-hour assays to accurately capture the compound's intrinsic efficacy; failure to do so results in false-negative screening data.

Pharmacopeial Stability and QA/QC Standardization

For analytical and quality control procurement, the salt form is critical. Proguanil hydrochloride is the globally recognized standard, supported by official monographs in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP). Stability testing of the formulated hydrochloride salt demonstrates a validated shelf life of 60 months under standard storage conditions (25°C/60% RH) [1]. This long-term stability and regulatory standardization make it vastly superior to non-standardized free base forms for routine calibration and batch release.

Evidence DimensionValidated shelf life and regulatory standardization
Target Compound DataProguanil Hydrochloride (60 months stability, EP/USP/BP compliant)
Comparator Or BaselineProguanil free base / crude extracts (Non-compliant, variable stability)
Quantified DifferenceGuaranteed 5-year stability with pharmacopeial traceability
ConditionsLong-term stability testing at 25°C/60% RH

Analytical laboratories and pharmaceutical manufacturers must procure the hydrochloride salt to ensure regulatory compliance and long-term reproducibility in HPLC/UV calibration.

CYP2C19-Dependent Prodrug Metabolism Modeling

Proguanil hydrochloride is uniquely suited for in vitro and in vivo pharmacokinetic modeling because it requires hepatic metabolism by the cytochrome P450 isoenzyme CYP2C19 to convert into the DHFR inhibitor cycloguanil [1]. Procuring the prodrug allows researchers to evaluate the impact of CYP2C19 genetic polymorphisms on drug efficacy and to screen for drug-drug interactions that might inhibit this specific metabolic pathway. Bypassing this step by directly using cycloguanil eliminates the ability to study these critical hepatic variables.

Evidence DimensionRequirement for hepatic CYP450 metabolism
Target Compound DataProguanil Hydrochloride (Requires CYP2C19 for activation)
Comparator Or BaselineCycloguanil (Directly active; bypasses CYP2C19)
Quantified DifferenceAbsolute dependence on CYP2C19 expression for DHFR-mediated activity
ConditionsIn vivo pharmacokinetic models and in vitro hepatocyte microsome assays

Toxicologists and DMPK scientists must select proguanil hydrochloride to accurately model hepatic clearance, prodrug activation rates, and CYP-mediated drug interactions.

Mitochondrial Synergy and Combination Therapy Screening

Because proguanil hydrochloride potentiates the collapse of mitochondrial membrane potential, it is the required compound for screening novel cytochrome bc1 inhibitors or studying synergistic antimalarial formulations, an application where its metabolite cycloguanil fails [1].

Pharmacopeial QA/QC and Analytical Calibration

As the official reference standard with a validated 60-month shelf life, proguanil hydrochloride is the mandatory choice for GMP batch release testing, HPLC method validation, and routine quality control, outperforming non-standardized free base forms [2].

CYP2C19 Metabolism and Pharmacokinetic Modeling

The compound's reliance on hepatic CYP2C19 for conversion to cycloguanil makes it an ideal reference substrate for drug metabolism and pharmacokinetics (DMPK) studies, allowing researchers to quantify liver enzyme activity and screen for metabolic drug-drug interactions [3].

Slow-Acting Intrinsic Efficacy Assays

For researchers developing extended-duration (96-hour) in vitro assays, proguanil hydrochloride serves as a benchmark for slow-acting, folate-independent anti-plasmodial activity, differentiating it from fast-acting DHFR inhibitors that are typically evaluated in 48-hour windows [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

4

Exact Mass

289.0861010 Da

Monoisotopic Mass

289.0861010 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R71Y86M0WT

Related CAS

500-92-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 47 of 48 companies with hazard statement code(s):;
H301 (95.74%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Proguanil Hydrochloride is the hydrochloride salt form of proguanil, a synthetic biguanide derivative of pyrimidine and an folate antagonist with antimalarial property. Upon hydrolysis, proguanil is converted to its active cyclic triazine metabolite, cycloguanil, by a cytochrome P450 dependent reaction. Cycloguanil selectively inhibits the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) of plasmodium parasite, thereby disrupting deoxythymidylate synthesis and ultimately blocking DNA and protein synthesis in the parasite.

MeSH Pharmacological Classification

Antimalarials

Pictograms

Acute Toxic

Acute Toxic

Other CAS

637-32-1
500-92-5

Wikipedia

Proguanil hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Dinter D, Gajski G, Domijan AM, Garaj-Vrhovac V. Cytogenetic and oxidative
2: Gajski G, Dinter D, Garaj-Vrhovac V. In vitro effect of the antimalarial drug
3: Remich SA, Otieno W, Polhemus ME, Ogutu B, Walsh DS. Bullous erythema
4: Looareesuwan S, Wilairatana P, Glanarongran R, Indravijit KA, Supeeranontha L,
5: van der Berg JD, Duvenage CS, Roskell NS, Scott TR. Safety and efficacy of
6: Kremsner PG, Looareesuwan S, Chulay JD. Atovaquone and proguanil hydrochloride
7: Pudney M, Gutteridge W, Zeman A, Dickins M, Woolley JL. Atovaquone and
8: Shanks GD. New options for the prevention and treatment of malaria: focus on
9: Houben MH, Hoorntje SJ. Pancytopenia due to Paludrine (proguanil
10: GUNTHER CE. Proguanil hydrochloride (paludrine) in the prevention and
11: Uchiyama H, Okamoto A, Sato K, Yamada T, Murakami S, Yoneda S, Kajita Y,
12: Färnert A, Lindberg J, Gil P, Swedberg G, Berqvist Y, Thapar MM, Lindegårdh
13: Atovaquone and proguanil hydrochloride. Am J Health Syst Pharm. 2000 Dec
14: Anabwani G, Canfield CJ, Hutchinson DB. Combination atovaquone and proguanil
15: Looareesuwan S, Chulay JD, Canfield CJ, Hutchinson DB. Malarone (atovaquone
16: Shanks GD, Kremsner PG, Sukwa TY, van der Berg JD, Shapiro TA, Scott TR,
17: Beerahee M. Clinical pharmacology of atovaquone and proguanil hydrochloride.
18: Kolawole JA, Mustapha A, Abdul-Aguye I, Ochekpe N. Effect of temperature on
19: Jamaludin A, Mohamad M, Navaratnam V, Yeoh PY, Wernsdorfer WH. Multiple-dose
20: Nevill CG, Watkins WM, Carter JY, Munafu CG. Comparison of mosquito nets,

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